molecular formula C13H12ClN3O3 B4958846 1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B4958846
M. Wt: 293.70 g/mol
InChI Key: GXTWSDGSMMKAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as CTFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTFC belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The purpose of

Mechanism of Action

The mechanism of action of CTFC is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of microtubule formation, which are essential processes for cancer cell growth and division. CTFC has also been found to induce oxidative stress and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
CTFC has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial properties. Additionally, CTFC has been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTFC is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CTFC has been found to exhibit low toxicity levels, making it a relatively safe compound for use in lab experiments. However, one of the major limitations of CTFC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CTFC, including its potential use as an antifungal and antibacterial agent, as well as its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of CTFC and to optimize its synthesis method to improve its yield and solubility.

Synthesis Methods

The synthesis of CTFC involves a multistep process that starts with the conversion of 4-chlorobenzaldehyde to 4-chlorophenyl hydrazine. The resulting product is then reacted with tetrahydrofuran-2-carboxylic acid to form the intermediate compound, which is subsequently treated with sodium azide and copper sulfate to form the final product, CTFC. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

CTFC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is its potential use as an anticancer agent. Studies have shown that CTFC exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CTFC has been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.

properties

IUPAC Name

1-(4-chlorophenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h3-6,10H,1-2,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTWSDGSMMKAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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